

MY17 in cancer research introduction

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Compound of Interest

Compound Name: MY17

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Introduction

The term "**MY17**" is not a standardized designation for a single molecule in cancer research. It most likely refers to one of several important players in oncology whose names contain the number 17. The most prominent of these are Mucin 17 (MUC17) and the microRNA cluster miR-17-92. Less commonly, it could be associated with Keratin 17 (KRT17), Interleukin-17 (IL-17), ADAM17, or Rad17. This guide provides a detailed overview of the primary candidates, MUC17 and the miR-17-92 cluster, with a focus on their core functions, signaling pathways, and the experimental methodologies used to study them. A brief overview of other "17"-related molecules is also included.

Mucin 17 (MUC17) in Cancer Research

Mucin 17 is a membrane-tethered glycoprotein that plays a significant, albeit context-dependent, role in cancer. Primarily studied in gastric cancer, MUC17 has been identified as a tumor suppressor. It is a key component of the mucosal barrier, protecting epithelial tissues from the carcinogenic effects of chronic inflammation.

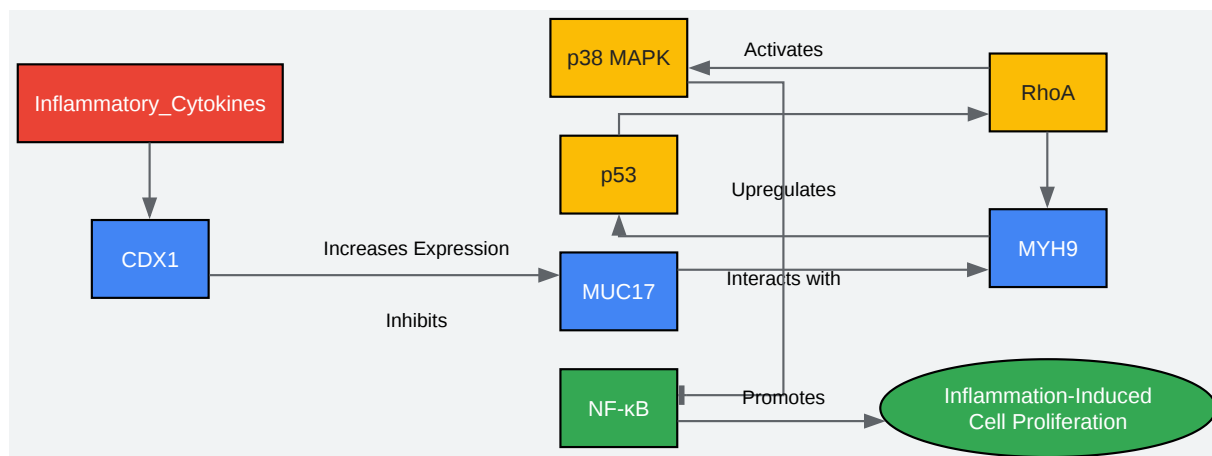
Role in Gastric Cancer

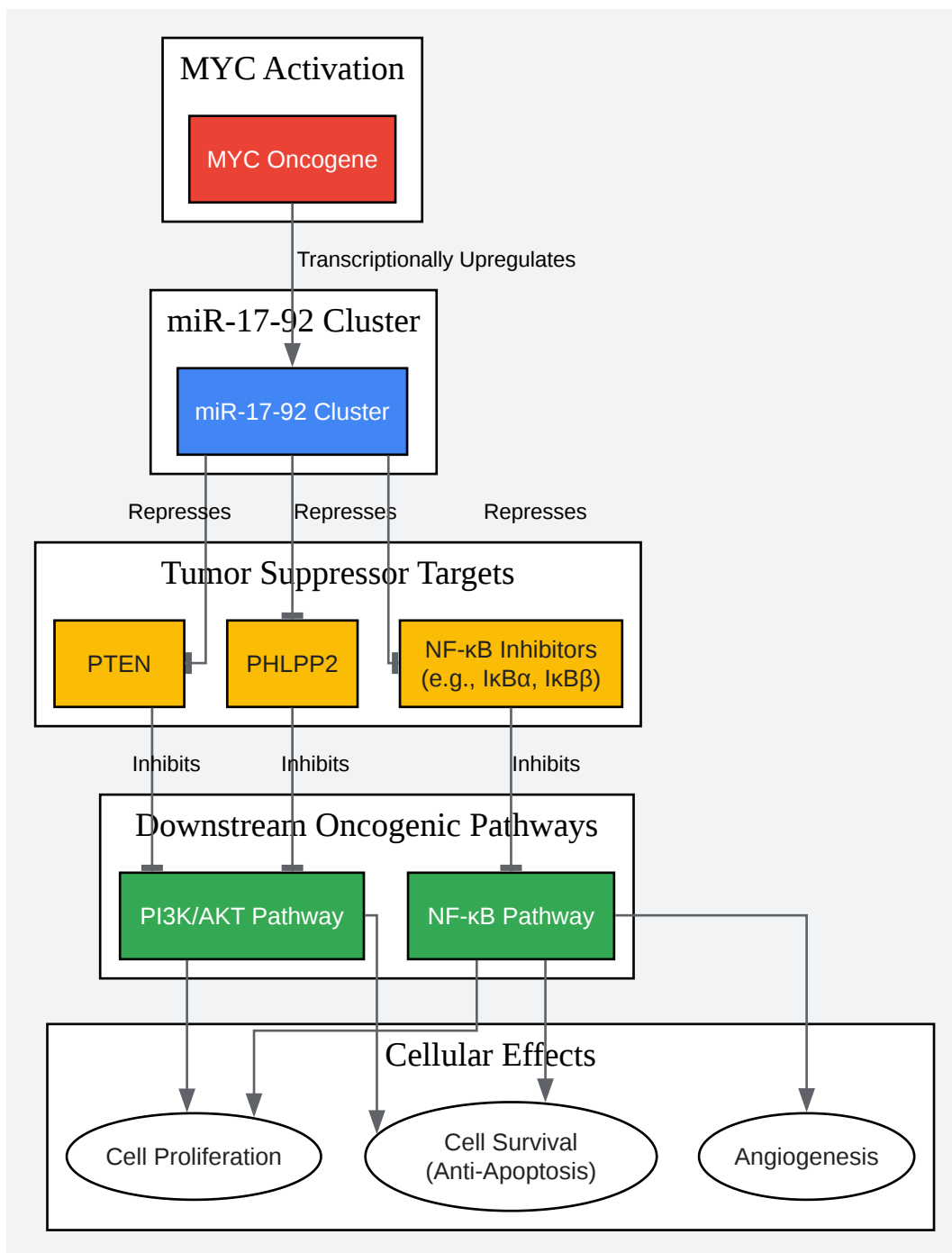
Analysis of The Cancer Genome Atlas (TCGA) database indicates that higher expression of MUC17 in gastric cancer (GC) specimens is associated with a more favorable prognosis for patients.[1][2] MUC17 is induced by inflammatory cytokines in gastric cancer cells and functions to inhibit cancer cell proliferation by inactivating the NF- κ B pathway in response to these pro-inflammatory signals.[1][3] This function positions MUC17 as a potential therapeutic

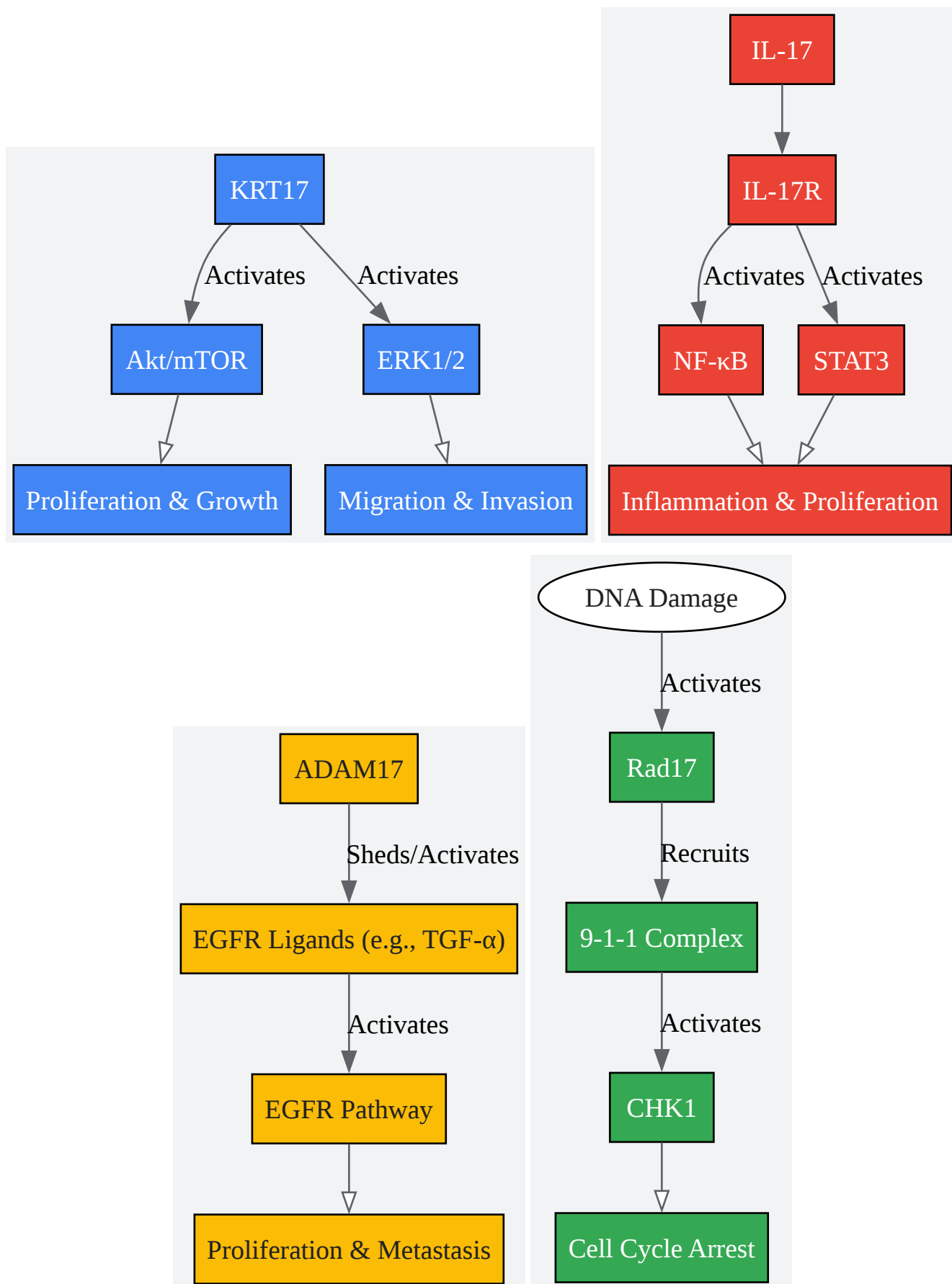
target for human gastric cancer.[1][4] Recent studies have also explored MUC17 as a target for CAR-T cell therapy in gastric tumors.[5]

MUC17 Signaling Pathway

The tumor-suppressive function of MUC17 in gastric cancer is mediated through a complex signaling network. MUC17 interacts with myosin-9 (MYH9) through its conserved epidermal growth factor (EGF) domain. This interaction initiates a regulatory feedback loop involving MYH9, p53, and RhoA, which leads to the activation of p38 mitogen-activated protein kinase (MAPK). Activated p38 then negatively regulates the NF- κ B pathway, thereby inhibiting inflammation-induced cell proliferation.[1][3][4][6] Inflammatory cytokines stimulate MUC17 accumulation in gastric cancer cells by upregulating the transcription factor CDX1.[1][3]







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